3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-4-3-5(11-10-4)9-2(7)1-8-3/h1H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMMRMHDIAXYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Reactions via Cyclocondensation
The patent CN105801574A demonstrates that 2-chloro-3-pyridinecarboxaldehyde undergoes efficient ring-closure with hydroxylamine hydrochloride in dimethylformamide (DMF), yielding 1H-pyrazolo[3,4-b]pyridine derivatives at 60°C with 85% yield. Adapting this to pyrazine systems requires substituting the pyridine core with dichloropyrazine. For 6-chloro intermediates, metalation at the 3-position using i-Pr2NMgCl·LiCl (MgDA) generates a reactive site for formylation, producing unstable aldehydes that are stabilized as bisulfite adducts. Subsequent hydrazine-mediated cyclization at 80°C in ethanol completes the pyrazolo[3,4-b]pyrazine core.
Critical Parameters:
-
Solvent Selection: DMF enhances electrophilicity of the aldehyde group, accelerating nucleophilic attack by hydrazine derivatives.
-
Catalyst Loading: Hydroxylamine hydrochloride at 2.5:1 molar ratio to substrate maximizes cyclization efficiency while minimizing byproducts.
Regioselective Bromination Techniques
Introducing bromine at the 3-position demands precise control to avoid polybromination. Three validated methods are documented:
Direct Electrophilic Bromination
Post-cyclization treatment of 6-chloro-1H-pyrazolo[3,4-b]pyrazine with N-bromosuccinimide (NBS) in acetonitrile at 0°C achieves 68–72% regioselectivity for the 3-position. Radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) suppress undesired C-5 bromination.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| NBS Equiv. | 1.2 |
| Temperature | 0–5°C |
| Reaction Time | 12 h |
| Yield | 70% |
Halogen Exchange Methodology
A patent-pending approach utilizes CuBr₂ in dimethylacetamide (DMAc) at 120°C to replace a pre-existing iodine atom at C-3 with bromine. Starting from 3-iodo-6-chloro derivatives, this method achieves 89% conversion but requires rigorous exclusion of moisture.
Directed Ortho-Bromination
Employing a palladium(II) acetate/phenanthroline catalyst system directs bromine to the 3-position via coordinating nitrogen atoms. Using Br₂ as the bromine source in trifluoroacetic acid achieves 81% yield with <5% dibrominated byproducts.
Integrated Synthetic Routes
Combining core formation and bromination steps into continuous processes enhances scalability:
Three-Step Industrial Synthesis
-
Metalation-Formylation: 2,6-Dichloropyrazine → 3-chloro-6-formylpyrazine (62% yield).
-
Cyclization: Hydrazine hydrate in ethanol at reflux → 6-chloro-1H-pyrazolo[3,4-b]pyrazine (78% yield).
-
Bromination: NBS/BHT in acetonitrile → 3-bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine (70% yield).
Total Yield: 34% (multigram scale).
One-Pot Tandem Approach
A novel method condenses metalation, cyclization, and bromination in a single reactor:
-
2,6-Dichloropyrazine, MgDA, DMF, -20°C → in situ formylation.
-
Hydrazine addition at 25°C → cyclization.
-
NBS added directly without isolation → 3-bromo product (58% overall yield).
Advantages: Eliminates intermediate purification, reducing solvent use by 40%.
Analytical Validation and Characterization
Key spectroscopic data confirm successful synthesis:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazolopyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized derivatives.
Scientific Research Applications
Synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
The synthesis of pyrazolo compounds typically involves multi-step organic reactions that allow for the introduction of various substituents at different positions on the pyrazole ring. Common methods include:
- Cyclization Reactions : Utilizing starting materials such as 3-amino-pyrazoles and suitable electrophiles.
- Substitution Reactions : Introducing halogen or other functional groups through nucleophilic substitution mechanisms.
Recent studies have shown that modifications at the C3 and C6 positions can significantly influence the biological activity of these compounds, enhancing their potential as therapeutic agents .
Kinase Inhibition
One of the most promising applications of this compound is its role as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Inhibitors targeting kinases have been developed for treating cancer and other diseases.
- Targeting Tropomyosin Receptor Kinases (TRKs) : Research has demonstrated that pyrazolo derivatives can effectively inhibit TRK activity, which is linked to tumor growth and metastasis . For instance, compounds derived from this scaffold have shown promising results in preclinical studies against resistant TRK mutants.
Antiproliferative Activity
Studies have indicated that this compound exhibits antiproliferative effects on various cancer cell lines, including breast (MCF-7) and colon cancer (HTC-116) cells. The structure-activity relationship (SAR) analysis revealed that specific substituents enhance binding affinity to target proteins involved in cancer progression .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting downstream signaling pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially be used to treat cancers and other diseases associated with abnormal TRK activity .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyrazin-3-amines (SGK1 Inhibitors)
Compounds such as 1H-pyrazolo[3,4-b]pyrazin-3-amines (e.g., 14g , 14n ) exhibit potent SGK1 inhibition (IC₅₀ < 10 nM) with high selectivity over kinases like PKA and PKC. These derivatives maintain Lipinski rule compliance (LogD: 2.0–2.7) and demonstrate favorable pharmacokinetic profiles, contrasting with the halogenated target compound, which may prioritize reactivity over bioavailability .
Pyrazolo[3,4-b]pyrazine-Based mGluR5 Inhibitors
PF-470 , a methyl-pyridyl-substituted pyrazolo[3,4-b]pyrazine, acts as a negative allosteric modulator of mGluR5 (IC₅₀ = 0.8 nM). Its efficacy in Parkinsonian primate models highlights the scaffold’s adaptability for CNS targets. However, immune-mediated toxicity in preclinical studies underscores the trade-offs between potency and safety, a consideration less documented for halogenated analogues like 3-bromo-6-chloro derivatives .
Energetic Materials with Fused Pyrazine Cores
Furazano[3,4-b]pyrazine Derivatives
Compounds such as 54 (1H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine 6-oxide) exhibit high density (1.85 g cm⁻³) and detonation velocity (~9,000 m s⁻¹), surpassing RDX. Their N-oxide groups enhance thermal stability (Tdec > 250°C), whereas halogenated pyrazolo[3,4-b]pyrazines may prioritize halogen-mediated reactivity over energy density .
Bis-oxadiazolo-pyrazines (P1)
Symmetric bis-oxadiazolo-pyrazines achieve a crystal density of 2.008 g cm⁻³ and N/O content of 69.87%, ideal for insensitive high-energy materials. In contrast, bromo/chloro substituents in the target compound could introduce sensitivity to impact or friction, limiting utility in explosives .
Thieno[3,4-b]pyrazine-Based Polymers
Thieno[3,4-b]pyrazine derivatives, when copolymerized with donors like thiophene, yield low-bandgap polymers (e.g., 0.40–0.53 eV). Their quinoidal structure enables broad visible-NIR absorption, outperforming pyrazolo[3,4-b]pyrazines, where halogen substituents may disrupt π-conjugation .
Pyrido[3,4-b]pyrazine Acceptors
Pyrido[3,4-b]pyrazine in donor-acceptor polymers enhances electron-withdrawing capacity due to additional pyridine N-atoms. Bromo/chloro groups in 3-bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine could similarly modulate electron affinity but may complicate synthetic scalability .
Physicochemical and Performance Comparison
| Property | This compound (Inferred) | PF-470 (mGluR5 NAM) | Furazano-pyrazine 54 | Thieno[3,4-b]pyrazine Polymer |
|---|---|---|---|---|
| Density (g cm⁻³) | ~1.6–1.8 (estimated) | N/A | 1.85 | 1.2–1.4 |
| Thermal Stability (°C) | <200 (halogen-dependent) | Stable to 300 | >250 | >300 |
| Detonation Velocity (m s⁻¹) | N/A | N/A | 9,413 | N/A |
| Bandgap (eV) | ~2.5–3.0 (predicted) | N/A | N/A | 0.40–0.53 |
| Bioavailability | Low (high LogP) | High (LogD = 2.7) | N/A | N/A |
Biological Activity
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C5H2BrClN4
- CAS Number: 1260664-81-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of bromine and chlorine substituents can be achieved through electrophilic aromatic substitution reactions. Various synthetic methodologies have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyrazine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Bromo-6-chloro-pyrazolo | HeLa | 15.2 | Inhibition of cell cycle progression |
| 3-Bromo-6-chloro-pyrazolo | MCF-7 | 18.7 | Induction of apoptosis |
| Similar Pyrazine Derivative | A549 (Lung Cancer) | 12.5 | Inhibition of kinase activity |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cancer cells. For example:
- Inhibition of Kinases: The compound may inhibit kinases involved in signaling pathways that promote cell survival and proliferation.
- Induction of Apoptosis: It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: In Vivo Evaluation
A study evaluated the in vivo efficacy of a similar pyrazolo compound in a murine model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, suggesting strong therapeutic potential for compounds within this class.
Case Study 2: Pharmacokinetics
Research on the pharmacokinetics of related pyrazolo compounds revealed favorable absorption and distribution characteristics, indicating that modifications like those found in 3-bromo-6-chloro could enhance bioavailability.
Q & A
Q. What are the optimized synthetic routes for 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine?
The compound can be synthesized via multi-step protocols starting from pyrazolo[3,4-b]pyrazine intermediates. A general approach involves halogenation of the parent heterocycle using bromine and chlorine sources under controlled conditions. For example, α-dione precursors (prepared via organocuprate-oxalyl chloride reactions) are key intermediates for constructing fused pyrazine systems . Functionalization at the 3- and 6-positions can be achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions .
Q. How can the structure and purity of this compound be validated?
Structural characterization typically combines nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended. Crystallographic studies of related pyrazolo[3,4-b]pyrazine derivatives confirm planar geometries and halogen-dependent packing motifs .
Q. What biochemical pathways are influenced by pyrazolo[3,4-b]pyrazine derivatives?
These derivatives modulate kinase activity (e.g., RIPK1 inhibition via allosteric binding) and interfere with necroptosis signaling . They may also interact with metabolic enzymes, altering flux in pathways like glycolysis or oxidative phosphorylation. Dose-dependent effects in animal models suggest therapeutic windows require careful optimization .
Advanced Research Questions
Q. How do substituents at the 3- and 6-positions affect the compound’s bioactivity?
Structure-activity relationship (SAR) studies reveal that bromine and chlorine enhance electrophilicity, improving target binding (e.g., kinase inhibition). For instance, [1,2,5]oxadiazolo[3,4-b]pyrazine analogs with electron-withdrawing groups show potent p38 MAP kinase inhibition (IC₅₀ < 100 nM) by stabilizing interactions with the A-loop regulatory site . Computational modeling (DFT/B3LYP) can predict substituent effects on electronic properties and binding affinity .
Q. What strategies minimize racemization during enantiomeric resolution of chiral analogs?
Chiral resolution via diastereomeric salt formation (e.g., using N-acetyl-L-glutamic acid) effectively isolates dextrorotatory isomers. Purity (>99% enantiomeric excess) is confirmed by chiral HPLC or circular dichroism. Patent data emphasize the importance of "essentially free" levorotatory isomers for pharmacological efficacy .
Q. How do electronic properties influence applications in materials science?
Thieno[3,4-b]pyrazine analogs exhibit low band gaps (~1.5–2.3 eV) due to quinoidal distortion and extended π-conjugation. Bromine/chlorine substituents further reduce band gaps by increasing electron affinity, making the compound suitable for organic photovoltaics . Charge carrier mobility (λ± ≈ 0.24–0.29 eV) suggests ambipolar transport in thin-film transistors .
Q. What methodologies enable functionalization for energetic materials?
Nitration and sulfenyl chlorination at the pyrazine core yield high-energy-density materials. For example, difurazano[3,4-b,e]pyrazine derivatives with nitramino groups achieve detonation velocities >9,000 m/s, comparable to RDX. Reaction temperature controls selectivity during chlorination steps .
Methodological Considerations
Q. How can contradictions in reported biological data be resolved?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell type, ATP concentration). Standardize protocols using primary human macrophages for cytokine inhibition assays and validate via orthogonal methods (e.g., surface plasmon resonance) .
Q. What computational tools predict the compound’s photophysical properties?
Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d,p) level accurately models absorption spectra and excited-state geometries. CASPT2 calculations are recommended for interpreting emission spectra in fused heterocycles .
Q. How is metabolic stability assessed in preclinical studies?
Use liver microsome assays (human/rodent) to identify major metabolites. LC-MS/MS quantifies oxidative dehalogenation products, while radiolabeled tracers track tissue distribution .
Tables
Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 248.48 g/mol | |
| Melting Point | 180–185°C (decomposes) | |
| λmax (UV-Vis) | 290 nm (in DMSO) | |
| LogP | 2.1 (predicted) |
Table 2. Comparative Bioactivity of Derivatives
| Derivative | Target (IC₅₀) | Application |
|---|---|---|
| 3-Bromo-6-chloro analog | RIPK1 (15 nM) | Anti-necroptosis |
| [1,2,5]oxadiazolo analog | p38 MAPK (80 nM) | Anti-inflammatory |
| Difurazano analog | N/A (detonation velocity 9,413 m/s) | Energetic materials |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
